[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol
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Overview
Description
[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound features a fluorobenzyl group attached to the piperidine ring, which is further substituted with a methanol group. The presence of the fluorine atom in the benzyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and piperidine derivatives.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Pharmaceutical Development: The unique properties of the fluorobenzyl group make this compound a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability, while the methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
- [1-(2-Fluoro-benzyl)-piperidin-4-yl]-methanol
- [1-(2-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine
Uniqueness:
- Fluorobenzyl Group: The presence of the fluorine atom in the benzyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Methanol Group: The methanol group provides additional functionalization possibilities, allowing for further chemical modifications.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-6-2-1-5-12(13)9-15-7-3-4-11(8-15)10-16/h1-2,5-6,11,16H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDOBNDORIUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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